molecular formula C22H22N4O3 B2619070 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 906147-40-8

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No. B2619070
CAS RN: 906147-40-8
M. Wt: 390.443
InChI Key: MHEGVGODSCUULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In

Mechanism Of Action

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide works by inhibiting the activity of PLD, an enzyme that plays a key role in various cellular processes, including cell growth, proliferation, and inflammation. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which is a key signaling molecule. By inhibiting PLD, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide reduces the production of phosphatidic acid, which in turn leads to a reduction in various cellular processes.
Biochemical and Physiological Effects
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has been found to have various biochemical and physiological effects. In cancer research, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has been found to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. In inflammation, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has been found to reduce the production of pro-inflammatory cytokines, which leads to a reduction in inflammation. In neurodegenerative diseases, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has been found to reduce the production of amyloid-beta, which is believed to contribute to the progression of these diseases.

Advantages And Limitations For Lab Experiments

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has several advantages for lab experiments, including its high potency and specificity for PLD. However, there are also some limitations to using N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide in lab experiments. One of the main limitations is its toxicity, which can limit its use in certain experiments. Additionally, the synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex process that requires a high level of expertise in organic chemistry.

Future Directions

There are several future directions for the use of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide in scientific research. One potential area of research is in the development of new cancer therapies. N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Another potential area of research is in the treatment of neurodegenerative diseases. N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has been found to reduce the production of amyloid-beta, which is believed to contribute to the progression of these diseases. Finally, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide may also have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide, or N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide, is a small molecule inhibitor that has been widely used in scientific research. This compound has potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex process that requires a high level of expertise in organic chemistry. N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide works by inhibiting the activity of PLD, which plays a key role in various cellular processes. While N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has several advantages for lab experiments, there are also some limitations to its use. Finally, there are several future directions for the use of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide in scientific research, including the development of new cancer therapies and the treatment of neurodegenerative and inflammatory diseases.

Synthesis Methods

The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide involves a series of chemical reactions, including the coupling of indoline and furan, followed by the addition of pyridine and oxalamide. The final product is obtained through a purification process. The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex process that requires a high level of expertise in organic chemistry.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has been used in various scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation is another area where N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has been studied extensively. It has been found to reduce inflammation by inhibiting the activity of phospholipase D (PLD), an enzyme that plays a key role in the inflammatory response. In neurodegenerative diseases, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has been found to inhibit the activity of PLD, which is believed to contribute to the progression of these diseases.

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-21(24-14-16-5-3-10-23-13-16)22(28)25-15-19(20-8-4-12-29-20)26-11-9-17-6-1-2-7-18(17)26/h1-8,10,12-13,19H,9,11,14-15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEGVGODSCUULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

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